molecular formula C29H38O7S B1682912 Tipelukast CAS No. 125961-82-2

Tipelukast

Número de catálogo B1682912
Número CAS: 125961-82-2
Peso molecular: 530.7 g/mol
Clave InChI: KPWYNAGOBXLMSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tipelukast (also known as KCA 757 or MN-001) is a sulfidopeptide leukotriene receptor antagonist with suspected anti-inflammatory properties . It is developed by MediciniNova .


Synthesis Analysis

MN-001 (tipelukast) is a novel, orally bioavailable, small molecule compound thought to exert its effects through several mechanisms to produce its anti-inflammatory and anti-fibrotic activity . In a study, HepG2 cells derived from human hepatocellular carcinoma samples were incubated for 48 hours with arachidonic acid (AA), LXR agonist T0901317, and MN-001 (tipelukast) each alone or in various combinations . The amount of TG synthesis in the HepG2 cells was calculated by extracting lipids from the HepG2 cells before and after treatment .


Molecular Structure Analysis

The molecular formula of Tipelukast is C29H38O7S . The InChIKey is KPWYNAGOBXLMSE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tipelukast has a molecular weight of 530.67 . It is a solid substance that is soluble in ethanol .

Aplicaciones Científicas De Investigación

Lipid Metabolism and Metabolic Syndrome

  • Scientific Field: Medical Research, specifically Lipid Metabolism and Metabolic Syndrome .
  • Application Summary: Tipelukast (MN-001) is being researched for its effects on lipid metabolism and metabolic syndrome. It has been observed to reduce serum triglyceride levels in patients with high serum triglycerides in multiple clinical trials .
  • Methods of Application: The compound is orally administered and its effects on lipid profiles are studied over a treatment period. In a phase 2 trial in NASH/NAFLD patients with hypertriglyceridemia, MN-001 (tipelukast) was administered and lipid profiles were monitored over a 12-week treatment period .
  • Results: MN-001 (tipelukast) reduced serum triglycerides, increased high-density lipoproteins (HDL-C), and reduced low-density lipoproteins (LDL) during the 12-week treatment period. The improvements in the serum lipid profile were more significant in patients with type 2 diabetes/prediabetes .

Anti-inflammatory and Anti-fibrotic Activity

  • Scientific Field: Medical Research, specifically Inflammation and Fibrosis .
  • Application Summary: Tipelukast (MN-001) is a novel compound thought to exert its effects through several mechanisms to produce its anti-inflammatory and anti-fibrotic activity in preclinical models .
  • Methods of Application: The compound is orally administered and its effects are studied in preclinical models. It is believed to work through leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) .
  • Results: MN-001 has been shown to down-regulate expression of genes that promote fibrosis including LOXL2, Collagen Type 1 and TIMP-1. It has also been shown to down-regulate expression of genes that promote inflammation including CCR2 and MCP-1 .

Treatment of Nonalcoholic Steatohepatitis (NASH)

  • Scientific Field: Medical Research, specifically Hepatology .
  • Application Summary: Tipelukast (MN-001) is being researched for its potential use in the treatment of nonalcoholic steatohepatitis (NASH), a liver disease characterized by inflammation and fat accumulation in the liver .
  • Methods of Application: The compound is orally administered and its effects on liver fibrosis and inflammation are studied in preclinical models .
  • Results: MN-001 (tipelukast) has been shown to reduce fibrosis and inflammation in an advanced NASH model. It down-regulates the expression of genes that promote fibrosis including LOXL2, Collagen Type 1 and TIMP-1 .

Treatment of Asthma

  • Scientific Field: Medical Research, specifically Pulmonology .
  • Application Summary: Tipelukast (MN-001) has been evaluated for its potential clinical efficacy in asthma .
  • Methods of Application: The compound is orally administered and its effects on asthma symptoms are studied in clinical trials .
  • Results: MN-001 (tipelukast) had positive Phase 2 results in the treatment of asthma .

Treatment of Nonalcoholic Fatty Liver Disease (NAFLD) with Type 2 Diabetes Mellitus and Hypertriglyceridemia

  • Scientific Field: Medical Research, specifically Hepatology .
  • Application Summary: Tipelukast (MN-001) is being researched for its potential use in the treatment of nonalcoholic fatty liver disease (NAFLD) with Type 2 Diabetes Mellitus and Hypertriglyceridemia .
  • Methods of Application: The compound is orally administered and its effects on liver fibrosis and inflammation are studied in clinical trials .
  • Results: MN-001 (tipelukast) has been shown to reduce fibrosis and inflammation in an advanced NAFLD model .

Suppression of Bladder Hyperactivity

  • Scientific Field: Medical Research, specifically Urology .
  • Application Summary: Tipelukast (MN-001) has been researched for its potential use in suppressing bladder hyperactivity .
  • Methods of Application: The compound is orally administered and its effects on bladder hyperactivity are studied in preclinical models .
  • Results: MN-001 (tipelukast) has been shown to suppress bladder hyperactivity in a rat model .

Safety And Hazards

Tipelukast is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . During combustion, it may emit irritant fumes .

Direcciones Futuras

MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (tipelukast) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .

Propiedades

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipelukast

CAS RN

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate (2.1 g) in ethanol (10 ml) was added a solution of sodium hydroxide (0.26 g) dissolved into water (10 ml). After heating on a hot water bath for 5 minutes, the mixture was cooled by adding ice-water and was made acidic by addition of hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and concentrated. The resultant residue was separated and purified by silica-gel column chromatography (eluting with ethanol:methylene chloride=3:100) to give the title compound (1.3 g, 65.2%) as colorless crystals, mp 79-81° C.
Name
ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tipelukast
Reactant of Route 2
Tipelukast
Reactant of Route 3
Reactant of Route 3
Tipelukast
Reactant of Route 4
Reactant of Route 4
Tipelukast
Reactant of Route 5
Reactant of Route 5
Tipelukast
Reactant of Route 6
Reactant of Route 6
Tipelukast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.